![molecular formula C25H42NOPS B12086799 (R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12086799.png)
(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, particularly in the field of organic chemistry. Its unique structure, which includes both phosphine and sulfinamide groups, allows it to participate in a wide range of chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphine group: The dicyclohexylphosphine group is introduced through a reaction with a suitable phosphine precursor.
Introduction of the sulfinamide group: The sulfinamide group is added using a sulfinylating agent under controlled conditions.
Coupling of the two groups: The phosphine and sulfinamide groups are coupled together using a suitable coupling reagent, often under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: Both the phosphine and sulfinamide groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halides and other electrophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the sulfinamide group produces amines.
Scientific Research Applications
®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various reactions. The phosphine group acts as a strong electron donor, while the sulfinamide group provides additional steric and electronic effects. These properties enable the compound to facilitate a wide range of chemical transformations with high selectivity and efficiency.
Comparison with Similar Compounds
Similar Compounds
2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl (RuPhos): Another chiral phosphine ligand used in asymmetric synthesis.
Bis[2-(dicyclohexylphosphino)ethyl]amine: A related compound with similar applications in catalysis.
Uniqueness
®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of phosphine and sulfinamide groups, which provide a balance of electronic and steric properties. This makes it particularly effective in promoting enantioselective reactions and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C25H42NOPS |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-[1-(2-dicyclohexylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C25H42NOPS/c1-20(26(5)29(27)25(2,3)4)23-18-12-13-19-24(23)28(21-14-8-6-9-15-21)22-16-10-7-11-17-22/h12-13,18-22H,6-11,14-17H2,1-5H3 |
InChI Key |
DBEGJDQBKCWIDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]-](/img/structure/B12086720.png)

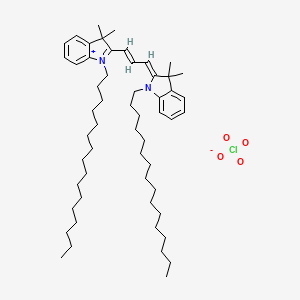
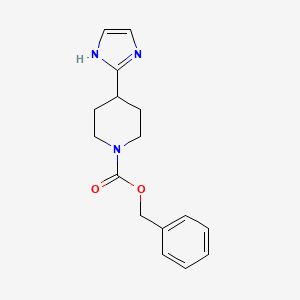
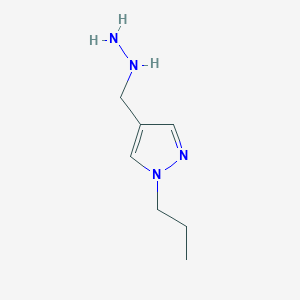
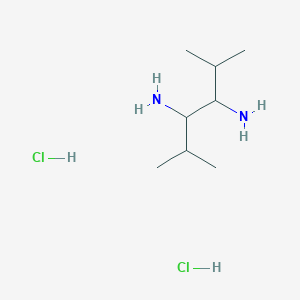
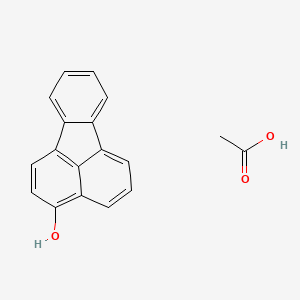

![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12086777.png)
![(1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B12086783.png)
![5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine](/img/structure/B12086784.png)
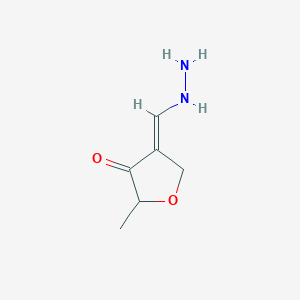
![2,2,3,3,4,4-Hexafluoro-4-[(trifluoroethenyl)oxy]butan-1-ol](/img/structure/B12086792.png)

